Epibrassinolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Plant Growth Promotion

Epibrassinolide is known for its ability to promote plant growth. Studies have shown that it can:

- Stimulate cell elongation and division

- Enhance root and shoot development

- Increase overall plant biomass and yield

These growth-promoting effects make epibrassinolide a potential tool for improving agricultural productivity.

Stress Tolerance

Research suggests that epibrassinolide can help plants cope with various environmental stresses, including:

- Drought stress: Epibrassinolide application can improve plant tolerance to drought by enhancing antioxidant defense mechanisms and regulating water balance

- Heat stress: Studies have shown that epibrassinolide treatment can increase plant thermotolerance, improving their ability to withstand high temperatures

- Salinity stress: Epibrassinolide application can alleviate the negative effects of salt stress on plants by modulating their ion homeostasis and promoting antioxidant activity

These findings suggest that epibrassinolide could be used to develop strategies for mitigating the impact of environmental stresses on crop production.

Other Research Areas

Epibrassinolide is also being explored for its potential applications in other areas of plant science, such as:

- Disease resistance: Studies suggest that epibrassinolide might enhance plant defense mechanisms against pathogens

- Seed germination: Epibrassinolide treatment has been shown to promote seed germination and seedling establishment

- Fruit ripening: Research indicates that epibrassinolide may influence fruit development and ripening processes

24-Epibrassinolide is a prominent member of the brassinosteroid family, which are naturally occurring plant hormones known for their role in promoting growth and development in plants. Discovered in 1979 from rape pollen, 24-epibrassinolide is crucial for various physiological processes, including cell elongation, division, and stress responses. It enhances plant functions under adverse conditions such as salinity, drought, and heavy metal stress, making it an essential compound for agricultural applications .

Epibrassinolide exerts its effects through complex signaling pathways within plants. It binds to specific brassinosteroid receptors on the cell membrane, triggering a cascade of events that influence gene expression and various cellular processes []. These processes can include cell wall loosening, enhanced photosynthesis, and activation of stress-response mechanisms [, ].

The synthesis of derivatives of 24-epibrassinolide often involves oxidation-reduction reactions or nucleophilic substitutions, particularly at the C-3 hydroxyl group, which can modify its biological activity .

The biological activity of 24-epibrassinolide is extensive. It has been shown to:

- Enhance antioxidant defenses: By increasing the activity of enzymes such as superoxide dismutase and catalase, it helps mitigate oxidative stress in plants exposed to harsh environmental conditions .

- Promote growth: It stimulates cell division and elongation, leading to improved biomass accumulation and crop yields .

- Improve stress tolerance: Application of 24-epibrassinolide has been linked to enhanced tolerance against heavy metals, salinity, and temperature extremes through mechanisms that involve the regulation of gene expression related to stress response pathways .

The synthesis of 24-epibrassinolide can be achieved through various methods:

- Natural extraction: Originally isolated from plant sources like rape pollen.

- Chemical synthesis: Involves multi-step synthetic routes that may include:

- Oxidation-reduction reactions to modify functional groups.

- Nucleophilic substitutions to create derivatives with altered biological properties.

- Biotechnological approaches: Utilizing microbial fermentation processes to produce brassinosteroids in a more sustainable manner.

Recent studies have focused on synthesizing fatty acyl derivatives of 24-epibrassinolide to explore their potential biochemical applications .

24-Epibrassinolide has several applications in agriculture and horticulture:

- Crop enhancement: Used as a growth promoter to increase crop yields and improve quality.

- Stress mitigation: Helps plants withstand abiotic stresses such as drought, salinity, and heavy metal toxicity.

- Plant tissue culture: Employed in vitro to stimulate growth and differentiation in plant tissues.

- Wood quality improvement: Influences xylem development and lignin content, enhancing wood properties for industrial use .

Several compounds are similar to 24-epibrassinolide within the brassinosteroid family. These include:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Brassinolide | Natural brassinosteroid; promotes cell elongation | First identified brassinosteroid; broader use |

| 28-Homobrassinolide | Active brassinosteroid; enhances photosynthesis | Modulates chlorophyll content more effectively |

| 24-Epihomobrassinolide | Analog with similar effects; less studied | Potentially different receptor interactions |

Uniqueness of 24-Epibrassinolide: Among these compounds, 24-epibrassinolide stands out due to its potent effects on a wide range of stress responses and its ability to enhance both growth and yield significantly across various plant species.

24-Epibrassinolide, a brassinosteroid (BR) hormone, was first isolated in 1979 from rape (Brassica napus) pollen during investigations into growth-promoting substances. This discovery marked a pivotal moment in plant hormone research, as it identified a novel class of polyhydroxysteroids that regulate critical developmental processes. The isolation process required 230 kg of pollen to yield just 10 mg of the compound, underscoring its low natural abundance and the technical challenges of its purification. Subsequent studies revealed its presence in diverse plant tissues, including seeds, leaves, and roots, establishing its role as an essential endogenous signaling molecule.

Classification and Structural Relationship to Brassinosteroids

24-Epibrassinolide belongs to the brassinosteroid family, a class of steroidal hormones characterized by a bicyclic structure with hydroxyl groups at specific positions. Its molecular formula is C₂₈H₄₈O₆, with a molecular weight of 480.68 g/mol. Structurally, it differs from brassinolide by the stereochemistry at C24, where the hydroxyl group is in the epi configuration. This distinction influences its receptor binding and downstream signaling pathways. The compound is classified as a β-homo-7-oxa-5α-ergostane derivative, sharing core structural features with other BRs but exhibiting unique biosynthetic and functional properties.

Significance in Plant Physiology Research

24-Epibrassinolide has emerged as a critical tool in understanding plant stress responses and growth regulation. Its ability to modulate cellular redox states, enhance photosynthetic efficiency, and activate stress-responsive gene networks has made it a focal point for studies on abiotic stress tolerance. Research has demonstrated its efficacy in improving crop resilience to drought, salinity, and high-temperature stress, positioning it as a potential biostimulant in sustainable agriculture. Additionally, its role in regulating secondary metabolite biosynthesis, such as diosgenin in fenugreek, highlights its applications in phytochemical production.

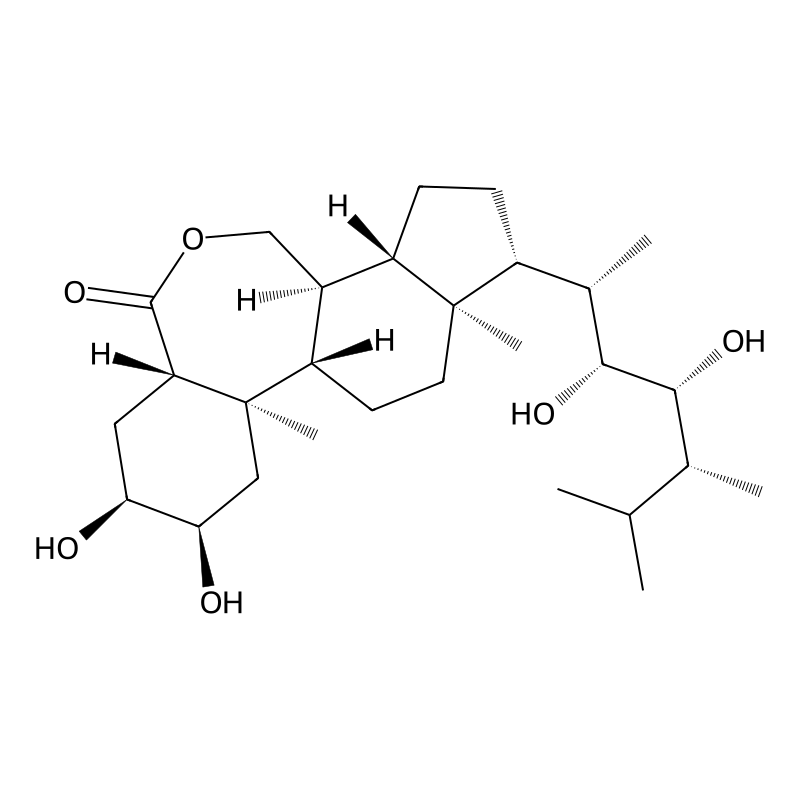

Molecular Formula (C28H48O6) and Stereochemistry

Epibrassinolide possesses the molecular formula C28H48O6, establishing it as a complex steroid compound with 28 carbon atoms, 48 hydrogen atoms, and 6 oxygen atoms [1] [2]. The compound has a molecular weight of 480.68 grams per mole, which places it within the typical range for brassinosteroid phytohormones [5] [7]. The systematic chemical name for epibrassinolide is (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.0²,⁷.0¹²,¹⁶]octadecan-8-one [5].

The stereochemistry of epibrassinolide is particularly significant due to its multiple chiral centers throughout the molecule [1]. The compound contains several hydroxyl groups positioned at specific stereochemical orientations, which are critical for its biological recognition and activity [28]. The "24-epi" configuration indicates a stereochemical variation at the C24 position, distinguishing it from the parent compound brassinolide . This stereochemical arrangement involves the orientation of hydroxyl groups at positions C-2, C-3, C-22, and C-23, creating a complex three-dimensional structure [4].

The steroid backbone of epibrassinolide exhibits the characteristic tetracyclic structure common to brassinosteroids, with rings designated as A, B, C, and D [28]. The compound features a lactone ring formed between C-6 and C-23, which is essential for its biological activity [26]. The side chain extends from C-17 and contains additional hydroxyl groups that contribute to the compound's polarity and biological recognition [1] [4].

Physical and Physicochemical Properties

Table 1: Physical and Physicochemical Properties of Epibrassinolide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C28H48O6 | PubChem, ChemicalBook |

| Molecular Weight | 480.68 g/mol | PubChem, ChemicalBook |

| Melting Point | 254-256 °C | Chemos GmbH |

| Boiling Point | 633.7±55.0 °C at 760 mmHg | ChemSrc |

| Density | 1.1±0.1 g/cm³ | ChemSrc |

| Flash Point | 202.3±25.0 °C | ChemSrc |

| LogP | 3.12-3.39 | ChemScene |

| pKa | 14.27±0.70 (Predicted) | ChemicalBook |

| Appearance | White to Off-White Solid | ChemicalBook |

| Storage Temperature | -20 °C | Cayman Chemical, ChemicalBook |

The melting point of epibrassinolide ranges from 254 to 256 degrees Celsius, indicating its solid crystalline nature at room temperature [15]. The compound exhibits a relatively high boiling point of 633.7±55.0 degrees Celsius at 760 mmHg, reflecting the strong intermolecular forces present due to multiple hydroxyl groups and the complex steroid structure [4]. The density of 1.1±0.1 grams per cubic centimeter suggests that epibrassinolide is slightly denser than water [4].

The logarithm of the partition coefficient (LogP) values range from 3.12 to 3.39, indicating that epibrassinolide has moderate lipophilic properties [6]. This lipophilicity is important for its ability to interact with cell membranes and biological systems [4]. The predicted pKa value of 14.27±0.70 suggests that the compound has very weak acidic properties, with the hydroxyl groups remaining largely protonated under physiological conditions [7].

The flash point of 202.3±25.0 degrees Celsius indicates the temperature at which the compound can form ignitable vapor-air mixtures [4]. The compound appears as a white to off-white crystalline solid, which is typical for pure steroid compounds [7]. The vapor pressure is extremely low at 0.0±4.2 mmHg at 25 degrees Celsius, indicating minimal volatility at room temperature [4].

Spectroscopic Characteristics

Table 2: Spectroscopic Characteristics of Epibrassinolide

| Spectroscopic Method | Characteristic | Value |

|---|---|---|

| Infrared Spectroscopy | O-H stretching | 3200-3550 cm⁻¹ |

| Infrared Spectroscopy | C-H stretching | 2800-3000 cm⁻¹ |

| Infrared Spectroscopy | C=O stretching | 1738 cm⁻¹ |

| Infrared Spectroscopy | C-H bending | 1455 cm⁻¹ |

| Infrared Spectroscopy | CH3 bending | 1364 cm⁻¹ |

| Infrared Spectroscopy | C-O stretching | 1256, 1242, 1027 cm⁻¹ |

| Mass Spectrometry | Quasi-molecular ion [M+H]+ | m/z 481.3 |

| Mass Spectrometry | Major fragment ions | m/z 445.1, m/z 315.1 |

| Nuclear Magnetic Resonance | Characteristic chemical shifts | Varies by position |

The infrared spectroscopic characteristics of epibrassinolide reveal distinct absorption bands that correspond to specific functional groups within the molecule [8]. The broad absorption band in the range of 3200-3550 cm⁻¹ corresponds to the O-H stretching vibrations of the multiple hydroxyl groups present in the compound [21]. The C-H stretching vibrations appear in the region of 2800-3000 cm⁻¹, which is characteristic of the alkyl groups throughout the steroid backbone [8] [21].

The carbonyl stretching vibration of the lactone ring appears at 1738 cm⁻¹, which is a diagnostic peak for identifying the presence of the six-membered lactone functionality [8]. The C-H bending vibrations occur at 1455 cm⁻¹, while the CH3 bending vibrations are observed at 1364 cm⁻¹ [8]. Multiple C-O stretching vibrations are present at 1256, 1242, and 1027 cm⁻¹, reflecting the various C-O bonds in the hydroxyl groups and the lactone ring [8].

Mass spectrometric analysis reveals that epibrassinolide produces a quasi-molecular ion [M+H]+ at m/z 481.3 under positive electrospray ionization conditions [25]. The major fragment ions appear at m/z 445.1 and m/z 315.1, which result from characteristic fragmentation patterns involving loss of water molecules and cleavage of the side chain [22] [25]. These fragmentation patterns are consistent with the structural features of brassinosteroids and provide valuable information for compound identification [22].

Nuclear magnetic resonance spectroscopy provides detailed information about the stereochemical arrangement of epibrassinolide [8]. The ¹H nuclear magnetic resonance spectrum shows characteristic chemical shifts for protons attached to carbons bearing hydroxyl groups, typically appearing in the range of 3.0-5.0 parts per million [17]. The ¹³C nuclear magnetic resonance spectrum reveals distinct signals for the carbonyl carbon of the lactone ring and the various carbons bearing hydroxyl groups [8] [17].

Structural Comparison with Other Brassinosteroids

Table 3: Structural Comparison of Epibrassinolide with Other Brassinosteroids

| Brassinosteroid | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 24-Epibrassinolide | C28H48O6 | 480.68 | Reference compound |

| Brassinolide | C28H48O6 | 480.68 | Epimer at C-24 position |

| Castasterone | C28H48O5 | 464.68 | Lacks lactone ring |

| 24-Epicastasterone | C28H48O5 | 464.68 | Lacks lactone ring, epimer at C-24 |

| Typhasterol | C28H48O4 | 448.68 | Lacks 6-keto group and lactone ring |

| 28-Homobrassinolide | C29H50O6 | 494.71 | Additional methyl group in side chain |

Epibrassinolide belongs to the C28-type brassinosteroids, which represent the most widespread group within the brassinosteroid family [26]. The compound shares the same molecular formula (C28H48O6) and molecular weight (480.68 g/mol) with brassinolide, but differs in the stereochemical configuration at the C-24 position [1] [2]. This stereochemical difference, designated by the "epi" prefix, results in distinct biological activities and recognition patterns [18].

Castasterone and 24-epicastasterone represent biosynthetic precursors to the corresponding brassinolides, characterized by the absence of the lactone ring and consequently lower molecular weights of 464.68 g/mol [26]. These compounds contain five oxygen atoms instead of six, lacking the lactone bridge between C-6 and C-23 [26]. The biological activity of castasterone and its epimer is generally lower compared to the corresponding brassinolides due to the absence of the lactone functionality [27].

Typhasterol represents an earlier biosynthetic intermediate in the brassinosteroid pathway, lacking both the 6-keto group and the lactone ring [26]. With a molecular formula of C28H48O4 and molecular weight of 448.68 g/mol, typhasterol contains only four oxygen atoms [26]. The absence of these key functional groups results in significantly reduced biological activity compared to epibrassinolide [27].

28-Homobrassinolide differs from epibrassinolide by the presence of an additional methyl group in the side chain, resulting in a C29 brassinosteroid with molecular formula C29H50O6 and molecular weight of 494.71 g/mol [26]. Comparative studies have demonstrated that epibrassinolide generally exhibits higher biological activity than 28-homobrassinolide when applied at equivalent concentrations [11] [27].

The structural variations among brassinosteroids directly influence their biological activities and receptor binding affinities [28]. The presence of the lactone ring in epibrassinolide and brassinolide contributes to their enhanced biological activities compared to their non-lactone counterparts [28]. The stereochemical differences at the C-24 position between epibrassinolide and brassinolide result in distinct binding orientations with the brassinosteroid receptor, potentially explaining their differential biological effects [28].

Brassinosteroids are synthesized through intricate network pathways involving multiple cytochrome P450 monooxygenases and other specialized enzymes [1] [2]. The biosynthetic pathways form a complex metabolic grid where broad substrate specificities of participating enzymes allow metabolite flow via multiple routes [3]. Research has identified at least three major biosynthetic routes: the campestanol-dependent pathway, the campestanol-independent pathway, and the early carbon-22 hydroxylation pathway [1] [4].

The traditional campestanol-dependent pathway begins with campesterol, which undergoes conversion to campestanol via campest-4-en-3-one and 5α-campestan-3-one through the action of several brassinosteroid biosynthetic enzymes [1]. Campestanol is then converted to castasterone through either the early carbon-6 oxidation pathway or the late carbon-6 oxidation pathway, with the late carbon-6 oxidation pathway being predominant in most plant species [3] [5]. Chemical analysis of endogenous brassinosteroids revealed that 6-deoxobrassinosteroids from the late carbon-6 oxidation pathway are more abundant than 6-oxobrassinosteroids from the early carbon-6 oxidation pathway [1].

Recent enzymatic analyses have revealed that the campestanol-independent pathway represents the main biosynthetic route in plants [1] [4]. This pathway bypasses campestanol formation and proceeds directly through early carbon-22 hydroxylation of campesterol. The pathway follows the sequence: campesterol → 22-hydroxycampesterol → 22-hydroxy-4-en-3-one → 22-hydroxy-3-one → 3-epi-6-deoxocathasterone/6-deoxo-3-dehydroteasterone → 6-deoxotyphasterol → 6-deoxocastasterone → castasterone → brassinolide [1].

Specific Biosynthesis of 24-Epibrassinolide

24-Epibrassinolide belongs to the carbon-28 brassinosteroid family and is derived from 24-epicampesterol through pathways similar to those used for brassinolide biosynthesis [2] [6]. The specific biosynthesis involves the same enzymatic machinery as other carbon-28 brassinosteroids, with the key difference being the stereochemistry at the carbon-24 position in the sterol precursor [2].

The biosynthetic pathway for 24-epibrassinolide utilizes 24-epicampesterol as the initial sterol substrate rather than campesterol [2]. This compound undergoes the same series of oxidative modifications catalyzed by cytochrome P450 enzymes, including carbon-22 hydroxylation by cytochrome P450 90B1, carbon-3 oxidation by cytochrome P450 90A1, carbon-23 hydroxylation by cytochrome P450 90C1 and cytochrome P450 90D1, and carbon-6 oxidation by cytochrome P450 85A family enzymes [7] [8] [9]. The final lactonization step converting castasterone to the mature hormone is accomplished by cytochrome P450 85A2 or cytochrome P450 85A3 through Baeyer-Villiger oxidation [10].

Synthetic strategies for 24-epibrassinolide have been developed using ergosterol as a starting material [11] [12]. The synthesis involves conversion of ergosterol to key intermediates through multiple oxidation and reduction steps, achieving overall yields of approximately 40% in five steps [11].

Metabolic Fate in Plant Systems

The metabolic fate of brassinosteroids in plant systems involves multiple pathways that regulate hormone homeostasis through both activating and inactivating processes [3] [13] [14]. Plants maintain optimal brassinosteroid levels through feedback mechanisms that control both biosynthesis and catabolism [15] [16].

Brassinosteroid metabolism encompasses diverse modifications including epimerization of carbon-2 and carbon-3 hydroxyl groups, hydroxylation at carbon-20, carbon-25, and carbon-26 positions, side chain cleavage, sulfonation at carbon-22, and various conjugation reactions [3] [13]. These metabolic transformations serve multiple functions including hormone inactivation, storage, transport, and compartmentalization [14].

The reversible epimerization between brassinolide and its 3β-epimer represents an important metabolic interconversion pathway [17]. Studies using deuterated brassinosteroids in excised leaves and cell cultures have demonstrated that administration of 3-epicastasterone and 3-epibrassinolide results in formation of castasterone and brassinolide respectively, indicating that configuration changes at carbon-3 are bidirectional [17].

Hydroxylation reactions at various positions create metabolites with altered biological activity [18]. In tomato cell suspension cultures, 24-epibrassinolide is metabolized primarily to 25-hydroxy-24-epibrassinolide and 25-β-D-glucosyloxy-24-epibrassinolide within seven days of feeding experiments [18]. Further modifications include formation of 26-hydroxy and 26-glucopyranosyloxy derivatives [18].

Conjugation Mechanisms

Conjugation represents a crucial mechanism for brassinosteroid inactivation and storage [19] [20] [14]. The most common conjugation pathways involve esterification at the carbon-3 position and glycosylation at multiple hydroxyl positions [19] [20]. These conjugated forms are generally considered less active or inactive compared to free brassinosteroids [19].

Esterification at C-3 Position

Esterification at the carbon-3 position is catalyzed by enzymes of the BAHD acyltransferase family [20] [21]. Several key enzymes have been identified including BRASSINOSTEROID INACTIVATOR1, BRASSINOSTEROID INACTIVATOR2, and PIZZA, which catalyze the conjugation of brassinosteroids with fatty acids [20] [14].

BRASSINOSTEROID INACTIVATOR2 is a typical BAHD acyltransferase that inactivates bioactive brassinosteroids through esterification [20]. This enzyme contains the conserved HXXXD motif essential for acyltransferase activity, with the histidine residue playing a crucial role in the catalytic center [20]. Overexpression of BRASSINOSTEROID INACTIVATOR2 results in brassinosteroid-deficient phenotypes that can be rescued by exogenous brassinosteroid treatment [20].

Natural esterified brassinosteroids include teasterone 3-laurate and teasterone 3-myristate identified in lily pollen, suggesting that conjugated teasterone may serve as a storage form that releases active hormone during pollen maturation [18]. Additional esterified metabolites conjugating with laurate, myristate, and palmitate have been detected in various plant species [20].

The esterification reaction is reversible through hydrolysis, allowing plants to mobilize stored inactive brassinosteroids when needed [19] [14]. This mechanism provides a buffering system for maintaining optimal hormone levels during different developmental stages or environmental conditions [14].

Glycosylation Pathways

Glycosylation of brassinosteroids occurs at multiple positions including carbon-2, carbon-3, carbon-23, carbon-25, and carbon-26 [19] [14]. The enzymes responsible belong to the UDP-glycosyltransferase family, with UGT73C6 and its close homolog UGT73C5 catalyzing 23-O-glycosylation of castasterone and brassinolide [14].

Glycosylation serves as part of the inactivation process, creating storage forms of inactive brassinosteroids that can be converted back to active forms through deglycosylation reactions [14]. Studies have identified approximately 19 conjugated metabolites formed through glycosylation at various positions [19]. Eleven of these conjugated metabolites result from glycosylation, while eight are formed through esterification [19].

The glycosylation process is particularly important for hormone homeostasis as it provides a mechanism for rapid adjustment of active brassinosteroid levels [14]. Plants can quickly mobilize stored glycosylated forms through β-glucosidase activity when increased hormone levels are required [14].

In cell suspension cultures, direct glucosylation can occur at hydroxyls in the A ring after epimerization, demonstrating the flexibility of the glycosylation machinery [18]. The formation of β-D-glucopyranosyloxy derivatives at carbon-25 and carbon-26 positions represents common metabolic modifications that contribute to hormone regulation [18].